

# Technical Support Center: GSK-1292263 and Post-OGTT Hypoglycemia Management

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## Compound of Interest

Compound Name: GSK-1292263 hydrochloride

Cat. No.: B3026620

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This technical support center provides researchers, scientists, and drug development professionals with essential information for managing post-Oral Glucose Tolerance Test (OGTT) hypoglycemia when working with GSK-1292263.

## Frequently Asked Questions (FAQs)

Q1: What is GSK-1292263 and what is its primary mechanism of action?

A1: GSK-1292263 is an orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on enteroendocrine K and L cells in the gut and on pancreatic beta-cells.[2] Its activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn enhance glucose-dependent insulin secretion.[3][4]

Q2: Why is post-OGTT hypoglycemia observed with GSK-1292263 administration?

A2: Post-OGTT hypoglycemia has been reported as a side effect in clinical trials with GSK-1292263.[4][5][6] This is thought to be due to an exaggerated insulin response to the glucose load, potentially driven by the enhanced secretion of incretin hormones stimulated by GSK-1292263.[4] The subsequent rapid glucose disposal can lead to a drop in blood glucose levels below the normal range.

Q3: What are the reported effects of GSK-1292263 on incretin and other gut hormones?

A3: In preclinical studies, GSK-1292263 has been shown to increase circulating levels of GLP-1, GIP, and peptide YY (PYY).[3][4] However, in clinical studies with type 2 diabetes patients, while it significantly increased plasma total PYY levels, it had no significant effect on active or total GLP-1 or GIP.[2][7]

Q4: Has GSK-1292263 been effective in improving glycemic control in clinical trials?

A4: Despite its mechanism of action, GSK-1292263 did not significantly improve glucose control in type 2 diabetic patients in clinical trials.[2][7][8]

Q5: What is the current development status of GSK-1292263?

A5: GSK-1292263 was evaluated in Phase II clinical studies for the oral treatment of type 2 diabetes.[4] However, due to the lack of significant effect on glucose control, its development for this indication has been discontinued.[8]

## Troubleshooting Guide

Issue 1: Unexpectedly high incidence or severity of post-OGTT hypoglycemia in experimental subjects.

- Possible Cause 1: Dose of GSK-1292263 is too high.
  - Recommendation: Review the dosing regimen. In clinical trials, single doses ranged from 10-400 mg.[4][5] Consider reducing the dose in your experimental protocol.
- Possible Cause 2: Interaction with other medications.
  - Recommendation: Co-administration with other drugs that affect glucose metabolism, such as sitagliptin, can alter the pharmacokinetic and pharmacodynamic profile of GSK-1292263.[4][5] Review all co-administered substances and their potential for interaction.
- Possible Cause 3: Subject-specific factors.
  - Recommendation: Individual responses to GPR119 agonists can vary. Screen subjects for any underlying conditions that may predispose them to hypoglycemia.

Issue 2: Inconsistent or unexpected results in gut hormone level measurements.

- Possible Cause 1: Assay sensitivity and specificity.
  - Recommendation: Ensure that the immunoassays used for measuring GLP-1, GIP, and PYY are validated and specific for the active and total forms of the hormones.
- Possible Cause 2: Sample collection and handling.
  - Recommendation: Follow strict protocols for blood sample collection, processing, and storage to prevent peptide degradation. The use of DPP-4 inhibitors in collection tubes is crucial for preserving active GLP-1.
- Possible Cause 3: Influence of other factors on hormone secretion.
  - Recommendation: Be aware that factors such as co-administered drugs (e.g., metformin, sitagliptin) can modulate the effects of GSK-1292263 on gut hormone secretion.[\[7\]](#)

Issue 3: Lack of observed effect on glucose metabolism in an animal model.

- Possible Cause 1: Species-specific differences in GPR119 pharmacology.
  - Recommendation: GSK-1292263 has shown different potencies for human and rat GPR119 (pEC50s of 6.9 and 6.7, respectively).[\[1\]](#) Ensure the chosen animal model is appropriate and that the dose is optimized for that species.
- Possible Cause 2: Formulation and bioavailability.
  - Recommendation: GSK-1292263 is orally available.[\[1\]](#) Ensure proper formulation and administration to achieve adequate systemic exposure. Refer to available formulation protocols for in vivo studies.[\[1\]](#)

## Data Presentation

Table 1: Summary of Preclinical In Vivo Effects of GSK-1292263

Parameter	Animal Model	Dose Range	Key Findings	Reference
Incretin & Gut Hormones	Male Sprague-Dawley rats	3-30 mg/kg	Increased levels of circulating GLP-1, GIP, PYY, and glucagon.[3][4]	[3][4]
Insulin Response (IVGTT)	Rats	Not specified	Significant increases in peak insulin response and insulin AUC(0-15 min) of 30-60%. [3][5]	[3][5]
Glucose Disposal Rate (IVGTT)	Rats	Not specified	Significant increase in glucose disposal rate.[3][5]	[3][5]
Insulin Immunoreactivity	Zucker diabetic fatty rats	Not specified	Statistically significant increase in pancreatic insulin immunoreactivity after 6 weeks.[3][5]	[3][5]
Glucagon Secretion (Hyperinsulinemic-euglycemic clamp)	Male Sprague-Dawley rats	10 or 30 mg/kg	Stimulated glucagon secretion without increasing blood glucose levels.[3][5]	[3][5]

Table 2: Summary of Clinical Trial Data for GSK-1292263

Study Population	Dosing	Key Pharmacodynamic Effects	Adverse Events	Reference
Healthy Volunteers (n=69)	Single escalating doses (10-400 mg); 250 mg once daily for 2 and 5 days	Dose-dependent increase in glucose AUC(0-3 h) during OGTT. Increase in PYY during prandial periods.	Mild headache, dizziness, hyperhidrosis, flushing, and post-OGTT hypoglycemia (with single doses). <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Type 2 Diabetes (drug-naïve or stopped medication)	Single (25-800 mg) and multiple doses (100-600 mg/day for 14 days)	Significantly increased plasma total PYY levels. No significant effect on active or total GLP-1 or GIP. No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. <a href="#">[2]</a> <a href="#">[7]</a>	Well tolerated.	<a href="#">[2]</a> <a href="#">[7]</a>
Type 2 Diabetes (on metformin)	Multiple doses (100-600 mg/day for 14 days)	Co-dosing with metformin augmented peak PYY concentrations and increased post-prandial total GLP-1. <a href="#">[2]</a> <a href="#">[7]</a>	Well tolerated.	<a href="#">[2]</a> <a href="#">[7]</a>

## Experimental Protocols

### 1. Oral Glucose Tolerance Test (OGTT) in Human Subjects

- Objective: To assess the effect of GSK-1292263 on glucose tolerance and incretin hormone secretion.
- Procedure:
  - Subjects should fast overnight for at least 8 hours.
  - A baseline blood sample is collected.
  - GSK-1292263 or placebo is administered orally at the specified dose.
  - After a predetermined time (e.g., 60 minutes), a standard 75g oral glucose solution is ingested by the subject within 5 minutes.
  - Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) after the glucose load.
  - Plasma is separated and stored appropriately for analysis of glucose, insulin, C-peptide, GLP-1, GIP, and PYY.
- Note: Continuous glucose monitoring (CGM) can be a useful tool for managing and monitoring for hypoglycemia in subjects.[\[9\]](#)

### 2. In Vivo Assessment of Gut Hormone Secretion in Rodents

- Objective: To determine the effect of GSK-1292263 on the secretion of GLP-1, GIP, and PYY in response to an oral glucose challenge.
- Procedure:
  - Rats are fasted overnight but allowed free access to water.
  - GSK-1292263 or vehicle is administered by oral gavage at the desired dose (e.g., 3-30 mg/kg).

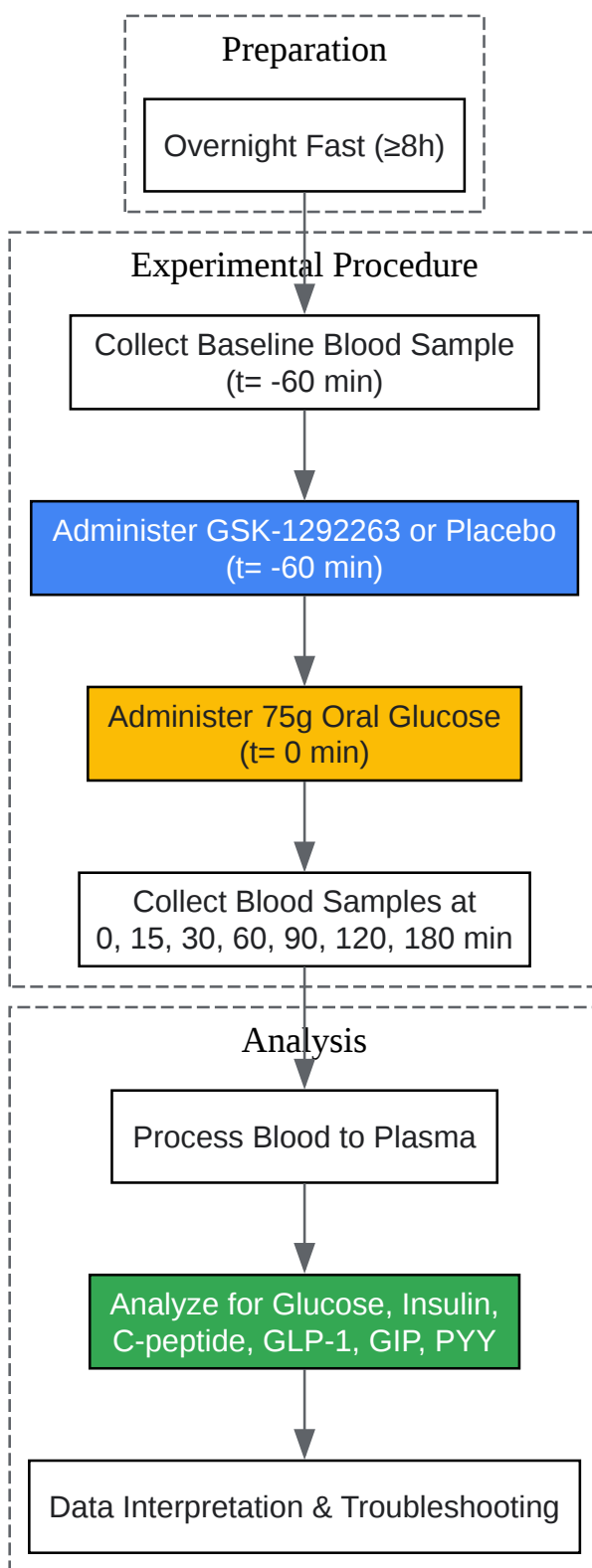
- After a specified time (e.g., 60 minutes), an oral glucose bolus (e.g., 2 g/kg) is administered by gavage.
- Blood samples are collected from the tail vein or via cannulation at baseline and at various time points post-glucose administration (e.g., 10, 30, 60, 120 minutes).
- Blood should be collected into tubes containing a DPP-4 inhibitor (for active GLP-1) and other appropriate preservatives.
- Plasma is separated and stored at -80°C until analysis by ELISA or other validated immunoassay.

## Mandatory Visualizations



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Caption: Signaling pathway of GSK-1292263 leading to potential hypoglycemia.



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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with GSK-1292263.

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